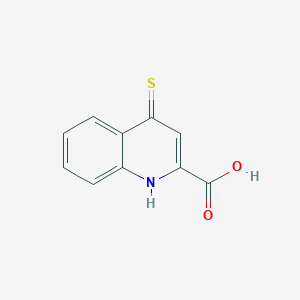

Thiokynurenate

描述

硫代犬尿酸是犬尿酸的衍生物,犬尿酸是色氨酸降解途径中的一种代谢产物。 该化合物因其神经保护特性以及在治疗神经系统疾病方面潜在的治疗应用而备受关注 .

准备方法

硫代犬尿酸可以通过多种方法合成。一种常见的方法是在特定条件下,用含硫醇的试剂与犬尿酸反应。 例如,在碱的存在下,犬尿酸与硫脲反应可以生成硫代犬尿酸 . 工业生产方法通常涉及优化这些反应以获得更高的产量和纯度,利用催化剂和受控环境以确保一致性和效率 .

化学反应分析

硫代犬尿酸会发生多种类型的化学反应,包括:

氧化: 这种反应可以通过过氧化氢等氧化剂促进,导致生成亚砜或砜。

还原: 硼氢化钠等还原剂可以将硫代犬尿酸转化为相应的硫醇衍生物。

这些反应中常用的试剂和条件包括有机溶剂、催化剂和控制温度。 这些反应形成的主要产物取决于所用试剂和条件的具体情况,但通常包括具有增强或改变的生物活性的修饰后的硫代犬尿酸衍生物 .

科学研究应用

Neurodegenerative Diseases

Alzheimer's Disease (AD)

Research indicates that alterations in the kynurenine pathway are associated with the pathogenesis of Alzheimer's disease. Elevated levels of neurotoxic metabolites such as quinolinic acid can contribute to neuronal damage, while compounds like kynurenic acid exhibit neuroprotective properties. Studies suggest that modulating these pathways could provide therapeutic benefits in AD management .

Parkinson's Disease

Thiokynurenate has been explored for its role in modulating dopaminergic neurotransmission, which is critical in Parkinson's disease. By influencing the balance between neurotoxic and neuroprotective metabolites, this compound may help mitigate symptoms or slow disease progression .

Psychiatric Disorders

Depression and Anxiety

The kynurenine pathway has been implicated in mood disorders. Research shows that changes in levels of kynurenines can affect serotonin metabolism and contribute to depression and anxiety symptoms. This compound's ability to influence these pathways positions it as a potential therapeutic agent for treating mood disorders .

Schizophrenia

Emerging evidence suggests that dysregulation of the kynurenine pathway may play a role in schizophrenia. This compound's modulation of neurotransmitter systems could offer new avenues for therapeutic intervention in this condition .

Case Studies

Table 1: Comparison of Kynurenine Metabolites

| Metabolite | Function | Impact on Neurons |

|---|---|---|

| Kynurenic Acid (KYNA) | Neuroprotective | Inhibits NMDA receptor activity |

| Quinolinic Acid | Neurotoxic | Induces excitotoxicity |

| This compound | Modulator of neurotransmission | Potentially balances KYNA and QA effects |

Table 2: Clinical Implications of this compound

| Condition | Potential Role of this compound |

|---|---|

| Alzheimer's Disease | Modulation of excitotoxicity |

| Depression | Restoration of serotonergic balance |

| Schizophrenia | Regulation of dopaminergic signaling |

作用机制

硫代犬尿酸主要通过与神经递质受体的相互作用来发挥作用。 它在 0.1-2.5 mM 的浓度范围内充当离子型谷氨酸受体的拮抗剂,包括 AMPA、NMDA 和海人藻酸受体 . 此外,它非竞争性地拮抗 NMDA 受体和 α7 烟碱乙酰胆碱受体的甘氨酸位点 . 这些相互作用有助于调节兴奋性神经传递并保护神经元免受兴奋性毒性损伤 .

相似化合物的比较

硫代犬尿酸在犬尿酸衍生物中是独特的,因为它含有硫结构,赋予其独特的化学和生物特性。类似的化合物包括:

犬尿酸: 母体化合物,以其神经保护和抗炎特性而闻名。

7-氯代硫代犬尿酸: 具有增强的受体亲和力的卤代衍生物。

7-三氟甲基硫代犬尿酸: 具有潜在治疗应用的氟化衍生物.

生物活性

Thiokynurenate, a derivative of kynurenic acid (KYNA), is part of the kynurenine pathway, which is a crucial metabolic route for the amino acid tryptophan. This pathway generates several bioactive compounds, including KYNA, which have significant implications in neurobiology and various diseases. This compound has garnered attention for its potential therapeutic effects, particularly in neurodegenerative and psychiatric disorders.

Overview of the Kynurenine Pathway

The kynurenine pathway is responsible for converting tryptophan into several metabolites through a series of enzymatic reactions. These metabolites include:

- Kynurenine (KYN)

- Kynurenic Acid (KYNA)

- Quinolinic Acid (QUIN)

Each of these metabolites exhibits distinct biological activities that can influence neuroprotection, inflammation, and excitotoxicity.

Biological Properties of this compound

This compound is characterized by its ability to cross the blood-brain barrier (BBB) and exert various neuroprotective effects. Key biological activities include:

- Neuroprotective Effects : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. By inhibiting these receptors, this compound can help prevent neuronal damage.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by affecting cytokine production, thereby playing a role in conditions characterized by neuroinflammation.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic benefits of this compound in various contexts:

- Neurodegenerative Diseases : A study indicated that this compound could mitigate excitotoxicity caused by elevated levels of QUIN, suggesting its protective role in conditions like Alzheimer's disease and Huntington's disease .

- Psychiatric Disorders : Research has shown that alterations in the kynurenine pathway are linked to mood disorders. This compound's modulation of KYNA levels may influence mood regulation and offer therapeutic avenues for depression and anxiety .

- Animal Models : In rodent models, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes following excitotoxic injury .

Comparative Table of Kynurenine Pathway Metabolites

| Metabolite | Biological Activity | Implications in Disease |

|---|---|---|

| Kynurenine (KYN) | Precursor to KYNA and QUIN; modulates immune response | Depression, schizophrenia |

| Kynurenic Acid (KYNA) | Neuroprotective; NMDA receptor antagonist | Alzheimer's disease, epilepsy |

| Quinolinic Acid (QUIN) | Neurotoxic; promotes excitotoxicity | Huntington's disease, multiple sclerosis |

| This compound | Neuroprotective; antioxidant; anti-inflammatory | Potential treatment for neurodegeneration |

属性

IUPAC Name |

4-sulfanylidene-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIHFALIJOJWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159213 | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135025-53-5 | |

| Record name | Thiokynurenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。